4-Carboxy-N,N,N-trimethylbutan-1-aminium

Pharmacokinetics Bioavailability Carnitine supplementation

4-Carboxy-N,N,N-trimethylbutan-1-aminium (CAS 87597-00-0, molecular formula C₈H₁₈NO₂⁺, MW 160.23 g/mol) is the quaternary ammonium cation that constitutes the core pharmacophore of L-carnitine and its therapeutically used derivatives. As a permanently charged zwitterionic species bearing both a carboxyl group and a trimethylammonium moiety on a butane backbone, it forms the ionic liquid and phase-transfer catalytic precursor that is chemically distinct from the hydroxyl-bearing L-carnitine inner salt (CAS 541-15-1, MW 161.20 g/mol).

Molecular Formula C8H18NO2+
Molecular Weight 160.23 g/mol
Cat. No. B12841278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Carboxy-N,N,N-trimethylbutan-1-aminium
Molecular FormulaC8H18NO2+
Molecular Weight160.23 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCCCC(=O)O
InChIInChI=1S/C8H17NO2/c1-9(2,3)7-5-4-6-8(10)11/h4-7H2,1-3H3/p+1
InChIKeyCDLVFVFTRQPQFU-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Carboxy-N,N,N-trimethylbutan-1-aminium (Carnitine Cation) — Procurement-Relevant Identity and Baseline Characterization


4-Carboxy-N,N,N-trimethylbutan-1-aminium (CAS 87597-00-0, molecular formula C₈H₁₈NO₂⁺, MW 160.23 g/mol) is the quaternary ammonium cation that constitutes the core pharmacophore of L-carnitine and its therapeutically used derivatives. As a permanently charged zwitterionic species bearing both a carboxyl group and a trimethylammonium moiety on a butane backbone, it forms the ionic liquid and phase-transfer catalytic precursor that is chemically distinct from the hydroxyl-bearing L-carnitine inner salt (CAS 541-15-1, MW 161.20 g/mol) [1]. This compound is supplied primarily as the chloride salt for research applications in oligonucleotide zwitterionic backbone modification, ionic liquid excipient development, and quaternary ammonium phase-transfer catalysis [2]. Its closest structural and functional analogues include acetyl-L-carnitine (ALCAR), propionyl-L-carnitine, γ-butyrobetaine (deoxycarnitine), and betaine — each differing in substituent, hydroxylation state, or backbone length, which generates quantifiable differentiation across pharmacokinetic, binding, toxicological, and materials-science dimensions.

4-Carboxy-N,N,N-trimethylbutan-1-aminium — Why In-Class or Structural Analog Substitution Is Not Interchangeable


Despite sharing a quaternary ammonium core, carnitine-class compounds and their structural analogues diverge sharply in parameters that govern both biological fate and materials performance. L-carnitine exhibits a 6.6-fold higher Cmax and a 1.7-fold longer elimination half-life than acetyl-L-carnitine following identical oral dosing [1], while acetyl-L-carnitine generates a systemic ΔAUC that is 7.7-fold lower than that of carnitine, reflecting fundamentally different intestinal absorption and first-pass metabolism [2]. At the receptor level, acetyl-L-carnitine displays ~500-fold lower affinity for brain carnitine binding sites compared to L-carnitine [3], rendering potency assumptions based solely on molar equivalence invalid. In the materials domain, carnitine-based ionic liquids yield a 20% more favorable cytotoxicity profile (IC₅₀) but provide less effective drug stabilization than their betaine counterparts [4], demonstrating that even structurally contiguous zwitterions cannot be freely interchanged without compromising performance in formulations or oligonucleotide conjugation. These quantitative divergences mandate compound-specific selection and preclude generic substitution.

4-Carboxy-N,N,N-trimethylbutan-1-aminium — Quantitative Differentiation Evidence Against Closest Analogs


Plasma Pharmacokinetic Profile: L-Carnitine vs. Acetyl-L-Carnitine and Propionyl-L-Carnitine (Head-to-Head, Single Oral Dose)

In a head-to-head pharmacokinetic study, 12 healthy volunteers received a single 2.0 g oral dose of L-carnitine. The parent compound (L-carnitine) achieved a Cmax of 84.7 ± 25.2 μmol/L, which was 6.6-fold higher than acetyl-L-carnitine (ALC: 12.9 ± 5.5 μmol/L, P < 0.01) and 16.7-fold higher than propionyl-L-carnitine (PLC: 5.08 ± 3.08 μmol/L, P < 0.01). The elimination half-life of L-carnitine (60.3 ± 15.0 h) was 1.7-fold longer than ALC (35.9 ± 28.9 h, P < 0.01) and 2.3-fold longer than PLC (25.7 ± 30.3 h, P < 0.01). The AUC₀–∞ for L-carnitine (2676.4 ± 708.3 μmol·L⁻¹·h) was 16.1-fold greater than ALC (166.2 ± 77.4) and 17.2-fold greater than PLC (155.6 ± 264.2) [1].

Pharmacokinetics Bioavailability Carnitine supplementation

Systemic Bioavailability (ΔAUC): L-Carnitine vs. Acetylcarnitine Direct Oral Supplementation Comparison

A 2025 human volunteer study directly compared carnitine vs. acetylcarnitine supplementation. Following a 1.5 g dose, the peak plasma concentrations increased over baseline by 43% for carnitine and 48% for acetylcarnitine. However, the increase in area under the curve (ΔAUC) from acetylcarnitine was 7.7-fold lower than that from carnitine, indicating substantially lower net systemic exposure from the acetylated form [1]. Both supplements exhibited low intestinal absorption, and approximately 90% of either supplement was metabolized to TMAO, reaching ~50 μM in plasma [1].

Oral bioavailability ΔAUC Supplement pharmacokinetics

Brain Carnitine Binding Site Affinity: L-Carnitine vs. Acetyl-L-Carnitine (500-fold Differential)

In a radioligand binding study using rat brain crude synaptic membranes, L-[³H]carnitine bound with high affinity (KD = 281 nM) and saturable capacity (Bmax = 7.3 pmol/mg protein). Competition experiments revealed that L-carnitine was the most potent inhibitor of L-[³H]carnitine binding, followed by propionyl-L-carnitine. Critically, acetyl-L-carnitine and isobutyryl-L-carnitine showed an affinity approximately 500-fold lower than that of L-carnitine [1]. The biosynthetic precursor γ-butyrobetaine (deoxycarnitine) had negligible activity at 0.1 mM [1].

CNS receptor binding Neuropharmacology Binding affinity

Ionic Liquid Cytotoxicity Profile: Carnitine-Based (Carn6) vs. Betaine-Based (Bet6) Ionic Liquids

In a comparative evaluation of two C6 alkyl ester ionic liquids derived from natural zwitterions, the 50% inhibitory concentration (IC₅₀) for cell viability was determined after 4 h of incubation on murine fibroblast BALB/3T3 clone A31 cells according to ISO 10993-5. The carnitine-based ionic liquid (Carn6) exhibited an IC₅₀ of 9.0 mg/mL (27.8 mM), which is 20% higher (less cytotoxic) than the betaine-based ionic liquid (Bet6) at 7.5 mg/mL (26.8 mM) [1]. Both ILs showed critical aggregation concentrations (CAC) that were nearly identical: 0.226 M for Carn6 and 0.227 M for Bet6 [1].

Ionic liquids Cytotoxicity Pharmaceutical excipients

Drug Stabilization Capacity in Ionic Liquid Formulations: Carn6 vs. Bet6 for Diacerein Protection

In the same comparative ionic liquid study, the ability to protect diacerein (DIA), a hydrolytically labile anthraquinone prodrug, from degradation was evaluated. Below the critical aggregation concentration (CAC), Carn6 at 0.04 M and 0.018 M permitted 98% and 91% DIA degradation, respectively, offering negligible protection. Above the CAC (nanoaggregates present), Carn6 preserved 26% and 34% of DIA after 6 h at 0.27 M and 0.35 M, respectively. In contrast, the betaine-based Bet6 provided substantially more effective stabilization: below CAC it preserved 27% (73% degraded) and 61% (39% degraded) at 0.04 M and 0.018 M, respectively; above CAC it preserved 71% and 85% of DIA at 0.27 M and 0.35 M [1].

Drug stabilization Hydrolytic degradation Ionic liquid excipients

Gut Microbiota Trimethylamine (TMA) Production Rate: Carnitine vs. Choline, Betaine, and γ-Butyrobetaine

Using an in vitro human colon batch fermentation model with LC–MS quantification, the rate of TMA production from dietary precursors was ranked: choline > carnitine > betaine > γ-butyrobetaine (γ-BB) [1]. L-carnitine conversion to TMA was slower than choline and proceeded via the intermediate γ-BB, whereas the Rieske-type monooxygenase/reductase pathway for direct carnitine-to-TMA conversion was negligible. The TMA production from carnitine was intermediate between choline (highest) and betaine (lower), with γ-BB producing the least [1]. In an in vivo mouse study, chronic choline administration produced TMAO at levels 2.8-fold higher than L-carnitine and 1.6-fold higher than betaine [2].

TMAO Gut microbiota Cardiovascular risk

4-Carboxy-N,N,N-trimethylbutan-1-aminium — Evidence-Anchored Application Scenarios for Informed Procurement


Oral L-Carnitine Supplementation for Systemic Primary or Secondary Carnitine Deficiency

Based on the 6.6-fold higher Cmax, 16.1-fold greater AUC, and 1.7-fold longer half-life of L-carnitine relative to acetyl-L-carnitine after oral dosing [5], L-carnitine (as the free base or inner salt derived from the 4-carboxy-N,N,N-trimethylbutan-1-aminium cation) is the preferred form for systemic carnitine repletion. The 7.7-fold greater ΔAUC of carnitine over acetylcarnitine after direct oral supplementation [6] further supports this selection for indications requiring sustained, high-level systemic carnitine exposure, such as primary carnitine deficiency, hemodialysis-associated carnitine loss, or certain inborn errors of metabolism.

CNS Radioligand Development or Neuropharmacology Targeting Carnitine Binding Sites

L-carnitine exhibits ~500-fold higher affinity for brain carnitine binding sites (KD = 281 nM) compared to acetyl-L-carnitine [5], making the underivatized carnitine cation the rational starting scaffold for PET tracer development or competitive binding studies targeting CNS carnitine recognition sites. Propionyl-L-carnitine, which shows intermediate affinity, may serve as a secondary comparator, while acetyl-L-carnitine — despite its preferential clinical use in neurological disorders — is unsuitable for applications requiring high-affinity binding to this specific site.

Biocompatible Ionic Liquid Excipient for Ophthalmic or Topical Formulations Requiring Low Cytotoxicity

The carnitine-based ionic liquid Carn6 (C6 alkyl ester bromide derivative of 4-carboxy-N,N,N-trimethylbutan-1-aminium) provides a 20% higher IC₅₀ (9.0 mg/mL) than the betaine-based Bet6 (7.5 mg/mL) in murine fibroblast cytotoxicity testing [5]. This favorable biocompatibility profile, combined with equivalent critical aggregation concentration (CAC ~0.226 M), mucoadhesive properties, and demonstrated in vivo ocular tolerability [5], supports its selection as a functional excipient when cytotoxicity minimization is the priority criterion. However, its 2.5–2.7-fold lower drug stabilization capacity relative to Bet6 [5] means it should be paired with relatively stable active pharmaceutical ingredients or used where the drug's inherent stability is not limiting.

Zwitterionic Oligonucleotide Backbone Modification for Antisense or Antigene Applications

4-Carboxy-N,N,N-trimethylbutan-1-aminium serves as a key synthetic intermediate for introducing sulfonyl phosphoramidate groups bearing a permanent quaternary ammonium moiety into DNA oligonucleotides via Staudinger reaction. The resulting zwitterionic backbone modification neutralizes the native polyanionic phosphate charge, imparting enhanced thermal stability in duplex/triplex structures, improved nuclease resistance, and ionic-strength-independent cellular uptake [5]. This chemical strategy is distinct from alternative cationic modifications (aminoalkylated phosphoramidates, guanidinium groups, S-methylthiourea motifs) in that the carnitine-derived moiety introduces both a permanent positive charge and a carboxylate handle for further conjugation, enabling tunable zwitterionic character [6].

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